N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitrobenzamide moiety attached to a sulfur-containing tetrahydrothiophene ring, which is further modified with a methyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydrothiophene-3-ol, which undergoes oxidation to form 1,1-dioxidotetrahydrothiophen-3-ol.
Nitration: The resulting compound is then nitrated to introduce the nitro group, forming 1,1-dioxidotetrahydrothiophen-3-yl nitrobenzene.
Methylation: Finally, the nitrobenzene derivative is methylated to produce this compound.
Industrial Production Methods: Industrial production involves scaling up the above synthetic route, ensuring optimal reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The initial step involves the oxidation of tetrahydrothiophene-3-ol to form 1,1-dioxidotetrahydrothiophen-3-ol.
Methylation: The final step involves methylation, typically using methylating agents like methyl iodide or dimethyl sulfate.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Nitration: Concentrated nitric acid and sulfuric acid.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.
Major Products Formed:
Oxidation: 1,1-dioxidotetrahydrothiophen-3-ol.
Nitration: 1,1-dioxidotetrahydrothiophen-3-yl nitrobenzene.
Methylation: this compound.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The activation of these channels by the compound can therefore have significant downstream effects on these pathways.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has favorable ADME properties, which can impact its bioavailability.
Result of Action
The activation of GIRK channels by the compound can lead to changes in the cell’s excitability . This can have various molecular and cellular effects, depending on the specific physiological process that the GIRK channels are involved in.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of sulfur-containing pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological macromolecules.
Industry: It is used in the manufacturing of specialty chemicals and materials, leveraging its unique chemical properties.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide: This compound features a similar sulfur-containing ring but differs in the presence of an adamantane group.
N-(1- (1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another related compound with a pyrazole ring instead of a benzamide group.
Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide is unique due to its combination of nitrobenzamide and sulfur-containing tetrahydrothiophene ring, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-13(11-6-7-20(18,19)8-11)12(15)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQBZOZXUTQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.